molecular formula C13H21BN2O3 B13684672 5-(2-Hydroxy-2-propyl)pyrazine-2-boronic Acid Pinacol Ester

5-(2-Hydroxy-2-propyl)pyrazine-2-boronic Acid Pinacol Ester

Cat. No.: B13684672
M. Wt: 264.13 g/mol
InChI Key: SRWOVXVCSTZNRW-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-2-propyl)pyrazine-2-boronic Acid Pinacol Ester: is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxy-2-propyl)pyrazine-2-boronic Acid Pinacol Ester typically involves the reaction of 5-bromo-2-hydroxy-2-propylpyrazine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The boronic ester can participate in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like DMF or THF.

Major Products:

    Oxidation: 5-(2-Hydroxy-2-propyl)pyrazine-2-boronic acid.

    Reduction: 5-(2-Hydroxy-2-propyl)pyrazine-2-ol.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Chemistry:

Biology:

    Drug Development: Used in the synthesis of pharmaceutical intermediates and active compounds.

Medicine:

    Diagnostic Agents: Potential use in the development of diagnostic agents due to its reactivity and stability.

Industry:

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-2-propyl)pyrazine-2-boronic Acid Pinacol Ester in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Uniqueness: 5-(2-Hydroxy-2-propyl)pyrazine-2-boronic Acid Pinacol Ester is unique due to its specific structure, which imparts distinct reactivity and stability. Its hydroxypropyl group provides additional functionalization options, making it versatile in various synthetic applications.

Properties

Molecular Formula

C13H21BN2O3

Molecular Weight

264.13 g/mol

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]propan-2-ol

InChI

InChI=1S/C13H21BN2O3/c1-11(2,17)9-7-16-10(8-15-9)14-18-12(3,4)13(5,6)19-14/h7-8,17H,1-6H3

InChI Key

SRWOVXVCSTZNRW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)C(C)(C)O

Origin of Product

United States

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